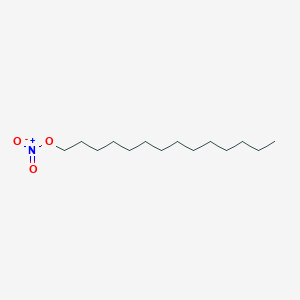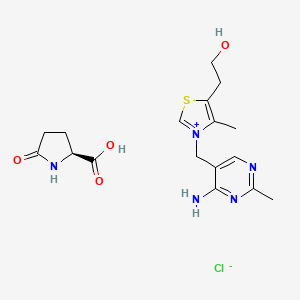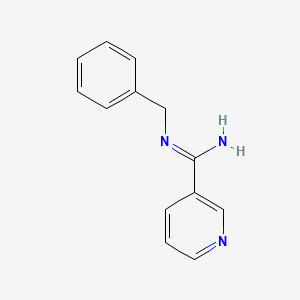![molecular formula C9H9N3S B14122685 N-[(thiophen-2-yl)methyl]pyrazin-2-amine](/img/structure/B14122685.png)
N-[(thiophen-2-yl)methyl]pyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(thiophen-2-yl)methyl]pyrazin-2-amine is a heterocyclic compound that features both pyrazine and thiophene rings. These structures are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic and applied chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(thiophen-2-yl)methyl]pyrazin-2-amine typically involves the condensation of pyrazin-2-amine with a thiophene derivative. One common method is the TiCl4-mediated one-pot condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid, followed by a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[(thiophen-2-yl)methyl]pyrazin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: Both the pyrazine and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenated derivatives of the compound can be used in substitution reactions with various nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the pyrazine ring can produce dihydropyrazine derivatives.
Aplicaciones Científicas De Investigación
N-[(thiophen-2-yl)methyl]pyrazin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: The compound is used in the development of organic semiconductors and other advanced materials
Mecanismo De Acción
The mechanism by which N-[(thiophen-2-yl)methyl]pyrazin-2-amine exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
N-(pyrazin-2-yl)thiophene-2-carboxamide: Similar in structure but with a carboxamide group instead of a methyl group.
N-Methyl-3-(thiophen-2-yl)propan-1-amine: Contains a thiophene ring but differs in the rest of the structure.
Uniqueness
N-[(thiophen-2-yl)methyl]pyrazin-2-amine is unique due to its specific combination of pyrazine and thiophene rings, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in synthetic chemistry and materials science .
Propiedades
Fórmula molecular |
C9H9N3S |
|---|---|
Peso molecular |
191.26 g/mol |
Nombre IUPAC |
N-(thiophen-2-ylmethyl)pyrazin-2-amine |
InChI |
InChI=1S/C9H9N3S/c1-2-8(13-5-1)6-12-9-7-10-3-4-11-9/h1-5,7H,6H2,(H,11,12) |
Clave InChI |
NMCGGOPZSXFOPA-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)CNC2=NC=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-(4-Methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B14122608.png)


![1-(5-Allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(3,4-dichlorophenyl)urea](/img/structure/B14122617.png)
![N-(3-cyanophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14122622.png)
![1-Propanaminium,N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxooctyl)amino]-, inner salt](/img/structure/B14122623.png)



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14122639.png)

![(E)-1-isopropyl-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B14122656.png)


